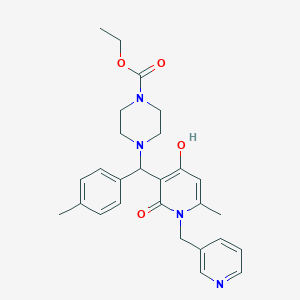

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)pyridin-3-yl]-(4-methylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4/c1-4-35-27(34)30-14-12-29(13-15-30)25(22-9-7-19(2)8-10-22)24-23(32)16-20(3)31(26(24)33)18-21-6-5-11-28-17-21/h5-11,16-17,25,32H,4,12-15,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSURWJWKCVPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 404.48 g/mol. Its structure includes a piperazine ring, hydroxyl, carbonyl, and multiple pyridine derivatives, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

- Formation of the Piperazine Derivative : The initial step involves the reaction of piperazine with various aldehydes to form piperazine derivatives.

- Introduction of Pyridine Moieties : Subsequent steps introduce pyridine rings through nucleophilic substitution reactions.

- Final Esterification : The carboxylic acid group is esterified with ethyl alcohol to yield the final product.

These synthetic routes are designed to maximize yield and purity while allowing for the introduction of various functional groups that enhance biological activity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro tests demonstrated that the compound effectively inhibits bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death. For example, studies indicate that it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell proliferation .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It appears to modulate neurotransmitter systems and may protect neurons from excitotoxic damage associated with conditions like Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University examined the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating its potential as a therapeutic agent .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound in breast cancer cells. The study found that treatment with Ethyl 4-((4-hydroxy-6-methyl-2-oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-3-y)(p-tolyl)methyl)piperazine-1-carboxylate resulted in a significant reduction in cell viability and increased apoptosis rates compared to control groups .

Research Findings Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | C25H29N5O4 |

| Molecular Weight | 404.48 g/mol |

| Antimicrobial Activity | MIC = 32 µg/mL against S. aureus and E. coli |

| Anticancer Activity | Induces apoptosis in breast cancer cells |

| Neuroprotective Effects | Modulates neurotransmitter systems; protects against excitotoxicity |

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including:

- Condensation : Formation of the dihydropyridinone core via nucleophilic substitution or cyclization reactions.

- Functionalization : Introduction of the pyridin-3-ylmethyl and p-tolyl groups through alkylation or coupling reactions.

- Piperazine coupling : Attachment of the piperazine-carboxylate moiety using carbodiimide-mediated amidation or nucleophilic substitution. Optimization requires temperature control (195–230°C) and catalysts like palladium on carbon for hydrogenation steps . Purity is monitored via HPLC or TLC .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., hydroxyl, methyl groups) and piperazine ring conformation .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the dihydropyridinone and piperazine systems .

- HPLC/TLC : Ensures >95% purity by detecting residual solvents or unreacted intermediates .

Q. How is the compound's solubility and stability profiled for in vitro assays?

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–10) to identify optimal solvents for biological assays. Functional groups like carboxylate enhance aqueous solubility .

- Stability : Assessed via accelerated degradation studies under UV light, heat (40–60°C), and varied pH. Hydrolysis kinetics of ester groups are monitored using HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Core modifications : Compare analogs with substituted pyridine or piperazine rings (e.g., fluorophenyl vs. p-tolyl) to assess impacts on receptor binding .

- Functional group tuning : Replace the ethyl carboxylate with methyl or free carboxylic acid to alter pharmacokinetics .

- Quantitative SAR (QSAR) : Use computational models to predict logP, polar surface area, and binding affinity to targets like enzymes or GPCRs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation time) to isolate variables .

- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

- Meta-analysis : Compare data across publications to identify trends (e.g., higher potency in cancer cell lines vs. bacterial models) .

Q. How does the compound's stereochemistry influence its interaction with biological targets?

- Chiral resolution : Separate enantiomers via chiral HPLC and test individually for activity .

- Docking simulations : Map spatial orientation of substituents (e.g., pyridin-3-ylmethyl) in target binding pockets using AutoDock or Schrödinger .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding modes .

Q. What methodologies address stability challenges during long-term storage or in vivo administration?

- Lyophilization : Stabilize the compound as a lyophilized powder under inert gas to prevent hydrolysis .

- Prodrug design : Modify labile groups (e.g., ester to amide) to enhance metabolic stability .

- Formulation screening : Test nanoparticles or liposomal encapsulation to improve bioavailability .

Q. How can Design of Experiments (DoE) optimize synthetic or analytical protocols?

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio) .

- Response surface methodology (RSM) : Model interactions between factors (e.g., catalyst loading vs. reaction time) to maximize yield .

- Robustness testing : Validate HPLC methods under minor parameter variations (e.g., mobile phase pH ±0.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.